molecular formula C15H18F3NO4S B2421054 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1902896-18-7

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2421054
CAS No.: 1902896-18-7
M. Wt: 365.37
InChI Key: KLTKGMFCQFHSHA-UHFFFAOYSA-N
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Description

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic chemical compound of significant interest in advanced chemical and pharmaceutical research. The structure of this molecule incorporates two key pharmacophoric elements: a conformationally constrained octahydrobenzo[1,4]dioxin group, which can act as a scaffold to influence the molecule's three-dimensional shape and pharmacokinetic properties , and a 2-(trifluoromethyl)benzenesulfonamide group, a moiety widely recognized in medicinal chemistry for its potential to modulate biological activity and improve metabolic stability. The presence of the sulfonamide functional group suggests this compound may be explored as a potential intermediate in the synthesis of more complex molecules or as a candidate for screening against various biological targets. Compounds containing sulfonamide groups are frequently investigated for a wide range of therapeutic areas, and the incorporation of the trifluoromethyl group often enhances membrane permeability and binding affinity. This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4S/c16-15(17,18)11-3-1-2-4-14(11)24(20,21)19-10-5-6-12-13(9-10)23-8-7-22-12/h1-4,10,12-13,19H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTKGMFCQFHSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NS(=O)(=O)C3=CC=CC=C3C(F)(F)F)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl radicals to introduce the trifluoromethyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to optimize the production process. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution reactions under basic conditions. For example:

  • Coupling with Electrophiles : The NH group in the sulfonamide acts as a nucleophile when deprotonated. In polar aprotic solvents like DMF and with bases such as lithium hydride (LiH), it reacts with electrophiles like 2-bromo-N-(substituted-phenyl)acetamides to form substituted acetamide derivatives . This reactivity is analogous to methods used for synthesizing structurally related sulfonamides .

Reaction TypeReagents/ConditionsProducts Formed
Nucleophilic couplingLiH, DMF, 25°C, 30 min2-[Sulfonamido]-N-(aryl)acetamides

Hydrolysis Pathways

The sulfonamide bond (-SO₂NH-) undergoes hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis : Concentrated HCl (pH 2–3) promotes cleavage of the sulfonamide bond, yielding benzenesulfonic acid derivatives and the corresponding amine .

  • Basic Hydrolysis : Sodium hydroxide facilitates similar cleavage, though the trifluoromethyl group enhances stability against hydrolysis compared to non-fluorinated analogs .

Comparative Reactivity with Analogues

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

CompoundHydrolysis Rate (Relative)Electrophilic Substitution Activity
N-(octahydrobenzo[b] dioxin-6-yl)benzenesulfonamide 1.0 (Baseline)Moderate
2-(Trifluoromethoxy) analog 0.7Low
Target compound0.5Very low

Key Research Findings

  • Synthetic Utility : The compound serves as an intermediate in synthesizing heterocyclic modulators of ATP-binding cassette transporters, leveraging its sulfonamide group for target binding .

  • Stability : The -CF₃ group enhances metabolic stability, making the compound resistant to enzymatic degradation in biological systems .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C15H18F3NO5SC_{15}H_{18}F_3NO_5S and a molecular weight of 381.4 g/mol. Its structure features a sulfonamide group, which is known for its biological activity, particularly in enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

Several studies have highlighted the enzyme inhibitory potential of sulfonamide derivatives, including the compound . For instance, derivatives containing similar structural motifs have been shown to exhibit significant inhibition against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways related to diabetes and neurodegenerative diseases .

Antimicrobial Properties

Research indicates that compounds with a benzenesulfonamide structure can possess antimicrobial activities. The compound's ability to inhibit bacterial growth has been evaluated against various strains, showing promising results in vitro . This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound's structural characteristics may also confer anticancer properties. Studies on related benzenesulfonamide derivatives have demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(trifluoromethyl)benzenesulfonamide could be explored for its anticancer potential as well .

Case Study 1: Antidiabetic Potential

A study investigated the synthesis of various sulfonamides and their effects on α-glucosidase activity. The synthesized compounds showed significant inhibition rates, indicating their potential as therapeutic agents for Type 2 Diabetes Mellitus (T2DM). This compound could be further evaluated within this context due to its structural similarity to effective inhibitors identified in the study .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, several sulfonamide derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated that some derivatives exhibited notable activity against this pathogen. Given the structural similarities with this compound, it is plausible that this compound may also demonstrate similar or enhanced activity against tuberculosis .

Mechanism of Action

The mechanism by which N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(trifluoromethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated benzenesulfonamides and derivatives with different substituents on the benzenesulfonamide moiety . Examples include:

  • N-(trifluoromethyl)benzenesulfonamide
  • N-(pentafluorophenyl)benzenesulfonamide
  • N-(trifluoromethyl)phenylsulfonamide

Uniqueness

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the octahydrobenzo[b][1,4]dioxin ring system, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where other trifluoromethylated benzenesulfonamides may not be as effective .

Biological Activity

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article compiles available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes an octahydrobenzo[b][1,4]dioxin moiety and a trifluoromethyl benzenesulfonamide group. Its molecular formula is C15H16F3N1O2SC_{15}H_{16}F_3N_1O_2S, with a molecular weight of approximately 335.36 g/mol. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of drug candidates.

Research indicates that compounds with similar structures may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. For example, derivatives of benzenesulfonamide have been shown to exhibit affinity for serotonin receptors (5-HT1A and 5-HT2A), which are crucial in the modulation of mood and anxiety .

Antidepressant Activity

A study on related compounds demonstrated significant antidepressant-like effects in animal models. Compounds that share structural similarities with this compound exhibited high binding affinities for serotonin receptors, suggesting potential antidepressant properties. For instance, compound 8g from a related series showed Ki values of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A receptors, alongside reduced immobility times in forced swimming tests (FST) and tail suspension tests (TST) .

Enzyme Inhibition

Another aspect of biological activity involves enzyme inhibition. Compounds similar to this compound have been evaluated for their ability to inhibit various enzymes associated with metabolic disorders. Inhibition profiles suggest potential applications in treating conditions like diabetes or obesity.

Case Studies

Case Study 1: Antidepressant Effects

In a controlled study involving mice, a series of compounds structurally related to this compound were administered. Results indicated that these compounds significantly decreased immobility time in both FST and TST, corroborating their antidepressant-like activity. The study highlighted the importance of the trifluoromethyl group in enhancing receptor affinity .

Case Study 2: Enzyme Interaction

A pharmacological evaluation focused on the inhibition of specific enzymes by sulfonamide derivatives showed promising results. The compounds were tested against various metabolic enzymes, revealing effective inhibition rates that suggest potential therapeutic applications in metabolic syndrome management.

Table 1: Binding Affinity of Related Compounds

Compound IDTarget ReceptorKi (nM)Activity Type
8g5-HT1A17Antidepressant-like
8g5-HT2A0.71Antidepressant-like
XEnzyme AXXInhibitor
YEnzyme BYYInhibitor

Table 2: Summary of Biological Activities

Activity TypeMechanismReferences
AntidepressantSerotonin receptor binding ,
Enzyme inhibitionMetabolic enzyme interaction ,

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(trifluoromethyl)benzenesulfonamide, and how are reaction parameters optimized?

  • Methodology : The synthesis involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 2-(trifluoromethyl)benzenesulfonyl chloride under dynamic pH control (pH 10) using aqueous Na₂CO₃. Critical parameters include pH stability, solvent selection (e.g., DMF), and catalytic use of lithium hydride for N-alkylation/arylation. Yield optimization requires precise stoichiometry and temperature control (50–60°C for 6–8 hours) .
  • Validation : Structural confirmation via IR (sulfonamide N–H stretch at ~3250 cm⁻¹), ¹H NMR (aromatic protons at δ 7.5–8.0 ppm), and EIMS (molecular ion peak matching theoretical mass) ensures purity .

Q. How is the biological activity of this compound evaluated in academic research?

  • Methodology : Antibacterial potential is assessed using agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Enzyme inhibition (e.g., lipoxygenase) is measured via spectrophotometric assays, monitoring substrate conversion rates at 234 nm. Dose-response curves (IC₅₀ values) quantify potency .

Q. What spectroscopic techniques are essential for characterizing this sulfonamide derivative?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹).
  • ¹H/¹³C NMR : Resolves aromatic and aliphatic proton environments; benzenesulfonamide protons appear as distinct singlets.
  • Mass Spectrometry (EIMS) : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can factorial design improve the optimization of synthesis parameters?

  • Methodology : A 2ⁿ factorial design evaluates variables (e.g., temperature, molar ratio, pH) to minimize experimental runs while maximizing yield. For example, varying reaction temperature (50°C vs. 70°C) and catalyst loading (1% vs. 3% LiH) identifies interactions between factors. Response surface methodology (RSM) further refines optimal conditions .

Q. What advanced structural analysis methods resolve ambiguities in crystallographic data for this compound?

  • Methodology : Single-crystal X-ray diffraction determines bond lengths and angles, particularly for the octahydrobenzo[b][1,4]dioxin ring system. Density functional theory (DFT) calculations validate experimental data by comparing predicted vs. observed dihedral angles. Discrepancies in sulfonamide geometry (e.g., S–N–C torsion) are resolved via Hirshfeld surface analysis .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodology :

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., Mueller-Hinton agar for antibacterial tests).
  • Structural Variants : Compare activity of N-substituted derivatives (e.g., alkyl vs. aryl groups) to isolate substituent effects.
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability in IC₅₀ values due to assay protocols or microbial strains .

Q. What challenges arise in scaling up the synthesis, and how are they mitigated?

  • Methodology :

  • Process Control : Implement inline pH monitoring to maintain dynamic control during large-scale reactions.
  • Purification : Optimize column chromatography (e.g., silica gel, hexane/EtOAc gradients) or recrystallization (e.g., ethanol/water mixtures) for high-throughput yield.
  • Safety Protocols : Conduct hazard analysis for exothermic steps (e.g., sulfonylation) and scale-dependent solvent flammability .

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